molecular formula C20H23N5O2 B12799018 Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate CAS No. 87607-30-5

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate

Cat. No.: B12799018
CAS No.: 87607-30-5
M. Wt: 365.4 g/mol
InChI Key: AFQUMPBZZPCGHV-UHFFFAOYSA-N
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Description

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound with a unique structure that combines a cyclohexyl group, an amino group, and a pyrido-pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl isocyanate with 5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl carbamate
  • Cyclohexyl N-(5-amino-3-phenyl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate

Uniqueness

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

87607-30-5

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

cyclohexyl N-(5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C20H23N5O2/c21-19-18-15(22-12-16(23-18)13-7-3-1-4-8-13)11-17(24-19)25-20(26)27-14-9-5-2-6-10-14/h1,3-4,7-8,11,14,22H,2,5-6,9-10,12H2,(H3,21,24,25,26)

InChI Key

AFQUMPBZZPCGHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=NC(=C3C(=C2)NCC(=N3)C4=CC=CC=C4)N

Origin of Product

United States

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